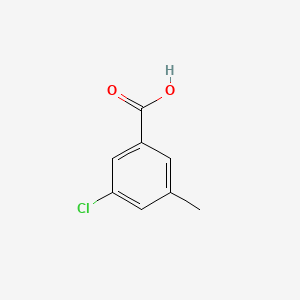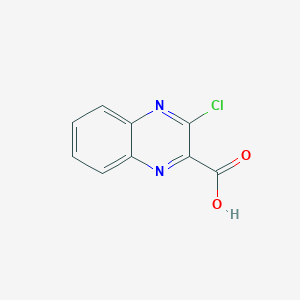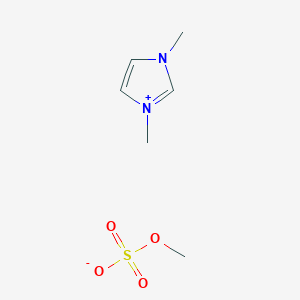
Pyridazine-3-carbonitrile
Vue d'ensemble
Description
Pyridazine-3-carbonitrile is a chemical compound that has garnered the attention of researchers due to its unique properties and potential applications in various fields of research and industry. It contains a six-membered ring with two adjacent nitrogen atoms . It is a derivative of pyridazine, which is an important group of heterocyclic compounds .
Synthesis Analysis
This compound can be synthesized through various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
Molecular Structure Analysis
The molecular formula of this compound is C5H3N3 and its molecular weight is 105.10 g/mol . It is a colorless liquid with a boiling point of 208 °C .
Chemical Reactions Analysis
This compound is involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in recent advances .
Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 43-48 °C . Its SMILES string is N#Cc1cccnn1 .
Applications De Recherche Scientifique
Chimie médicinale : Applications anticancéreuses
Les dérivés de pyridazine-3-carbonitrile ont montré des effets d'inhibition de croissance importants sur diverses lignées cellulaires cancéreuses, y compris la leucémie, le cancer du côlon, le mélanome, le cancer de l'ovaire et les cellules cancéreuses du rein. Cela suggère leur potentiel en tant qu'agents thérapeutiques dans le traitement du cancer .
Applications optoélectroniques
Les propriétés physicochimiques uniques du cycle pyridazine, telles que sa faible basicité et son moment dipolaire élevé, rendent les dérivés de this compound adaptés à une utilisation dans les dispositifs optoélectroniques en raison de leur capacité à faciliter les interactions de type π-π .
Ligands pour la catalyse
Les dérivés de pyridazine sont considérés comme des ligands précieux en catalyse en raison de leur capacité à s'engager dans des interactions robustes de double liaison hydrogène, ce qui peut améliorer l'efficacité des processus catalytiques .
Synthèse d'hétérocycles fusionnés
La this compound est utilisée dans la synthèse de divers hétérocycles fusionnés, qui sont des structures importantes en chimie médicinale et en science des matériaux .
Reconnaissance moléculaire
La capacité de double liaison hydrogène du cycle pyridazine et d'autres caractéristiques physicochimiques en font un composant important dans les processus de reconnaissance moléculaire, qui sont cruciaux dans les interactions médicament-cible .
Mécanisme D'action
Target of Action
Pyridazine-3-carbonitrile is a heterocyclic compound that has been found to exhibit a wide range of pharmacological activities Pyridazine derivatives have been associated with a variety of biological targets and physiological effects .
Mode of Action
It is known that the pyridazine ring, which is a key component of this compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Biochemical Pathways
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The inherent polarity of the pyridazine ring, a key component of this compound, suggests potential implications for its bioavailability .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical properties of the pyridazine ring, a key component of this compound, suggest potential interactions with the environment .
Safety and Hazards
Pyridazine-3-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Analyse Biochimique
Biochemical Properties
Pyridazine-3-carbonitrile is characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity These properties make it an attractive molecule for biochemical reactions
Cellular Effects
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities
Molecular Mechanism
The pyridazine ring is known to have unique physicochemical properties that can be important in drug-target interactions
Propriétés
IUPAC Name |
pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJESVVYWPFAJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545720 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53896-49-4 | |
| Record name | Pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do pyridazine-3-carbonitrile derivatives interact with cysteine proteases and what are the downstream effects?
A1: this compound derivatives act as cysteine protease inhibitors by targeting the thiol group present in the active site of these enzymes []. This interaction leads to the formation of a covalent bond, either reversible or irreversible, effectively blocking the enzyme's activity. This inhibition can have various downstream effects depending on the specific cysteine protease targeted. For instance, inhibiting cathepsins, a family of cysteine proteases, has shown potential in various therapeutic areas like cancer and inflammatory diseases.
Q2: How does the structure of this compound derivatives influence their metabolic stability and what is the role of electrophilicity in this context?
A2: Research indicates that the electrophilicity of this compound derivatives plays a crucial role in their metabolic susceptibility []. A study comparing pyridazine-3-carbonitriles with analogous pyrimidine and pyridine derivatives revealed that the pyrimidine series, being the most electrophilic, were most prone to metabolism by human liver microsomes. This metabolism primarily resulted in the formation of thiazoline-containing metabolites, suggesting the involvement of glutathione and N-acetylcysteine conjugation followed by enzymatic rearrangements likely catalyzed by peptidases like γ-glutamyltranspeptidase. This understanding of the structure-metabolism relationship is crucial for designing this compound-based cysteine protease inhibitors with improved metabolic stability and potentially reduced off-target reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)






![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
